4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research into compounds with complex heterocyclic structures, like the one you mentioned, often explores their synthesis, characterization, and potential for further chemical modifications. For instance, the synthesis of novel heterocyclic compounds derived from thiophene and pyrazole precursors has been extensively studied. These synthetic pathways involve reactions with various nucleophiles and coupling agents to yield a diverse array of heterocyclic compounds, showcasing the versatility of these chemical frameworks for further functionalization and application in drug discovery and material science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)[https://consensus.app/papers/thiophenylhydrazonoacetates-synthesis-mohareb/d9629e6cdf55542fa729bf7f2b5f056e/?utm_source=chatgpt].
Potential Biological Activities
Compounds containing pyrazole, pyrazolopyrimidine, or similar heterocyclic frameworks often exhibit significant biological activities. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and evaluated for their anti-influenza virus activities, highlighting the potential of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt]. This suggests that compounds with similar structures might also possess noteworthy biological properties, warranting further investigation.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(2)29-18-8-4-15(5-9-18)22(26)23-21-19-12-30(27)13-20(19)24-25(21)16-6-10-17(28-3)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPTVUZURHPFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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